4-(4H-1,2,4-triazol-3-yl)piperidine
Description
4-(4H-1,2,4-Triazol-3-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused to a 1,2,4-triazole moiety. Its molecular formula is C₇H₁₂N₄, with a molecular weight of 152.20 g/mol. The compound serves as a versatile scaffold in medicinal chemistry due to the pharmacological relevance of both piperidine (a common pharmacophore in CNS drugs) and 1,2,4-triazole (known for antimicrobial, anticancer, and anti-inflammatory activities) .
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-8-4-2-6(1)7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPVPNFMCXRUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718249 | |
| Record name | 4-(1H-1,2,4-Triazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893424-25-4 | |
| Record name | 4-(1H-1,2,4-Triazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4H-1,2,4-triazol-3-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-triazol-3-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with triazole precursors in the presence of catalysts and solvents. The reaction conditions often include elevated temperatures and specific pH levels to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 4-(4H-1,2,4-Triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazole or piperidine derivatives .
Scientific Research Applications
Chemistry: 4-(4H-1,2,4-Triazol-3-yl)piperidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a model compound for understanding the behavior of triazole-containing molecules in biological systems .
Medicine: Its triazole ring is known for its bioactivity, making it a candidate for the development of drugs targeting various diseases .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 4-(4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The piperidine ring provides additional binding interactions, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Modifications on the Triazole Ring
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine (CAS: 423165-07-5)
- Structure : A methyl group replaces the hydrogen at the N4 position of the triazole.
- Molecular Formula : C₈H₁₄N₄.
- Key Differences :
3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride (CAS: 1305712-63-3)
- Structure : Cyclopropyl substituent at the triazole N4 position; hydrochloride salt form.
- Molecular Formula : C₁₀H₁₆N₄·2HCl.
- Hydrochloride salt enhances aqueous solubility (critical for oral bioavailability) .
Modifications on the Piperidine Ring
4-(4-Methyl-4H-1,2,4-triazol-3-yl)-1-(phenylmethyl)piperidine (CAS: 689761-26-0)
- Structure : Benzyl group attached to the piperidine nitrogen.
- Molecular Formula : C₁₅H₂₀N₄.
- Key Differences :
4-[4-Ethyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzenesulfonyl)piperidine (CAS: 383148-32-1)
- Structure : Ethyl and allylsulfanyl substituents on the triazole; sulfonyl group on piperidine.
- Key Differences: Sulfonyl group improves metabolic resistance and hydrogen-bonding capacity.
Salt Forms and Solubility
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride (CAS: 1401425-75-9)
Pharmacological and Physicochemical Comparison
Biological Activity
The compound 4-(4H-1,2,4-triazol-3-yl)piperidine is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring substituted with a 1,2,4-triazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of triazoles exhibit a wide range of biological activities including:
- Antimicrobial : Triazole compounds have shown significant antimicrobial properties against various pathogens.
- Anticancer : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation.
- Anti-inflammatory : Triazoles have been reported to possess anti-inflammatory effects.
- Antioxidant : Certain triazole derivatives demonstrate antioxidant activity, which is crucial for combating oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as inhibitors of specific enzymes involved in disease pathways. For example, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Receptor Modulation : These compounds can interact with various receptors, modulating their activity and affecting downstream signaling pathways.
- DNA Interaction : Some triazoles can intercalate with DNA or inhibit DNA synthesis, leading to antiproliferative effects in cancer cells.
Antimicrobial Activity
A study highlighted that derivatives of 1,2,4-triazole exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 8 | Moderate |
| Control (Standard Antibiotic) | 2 | High |
This table illustrates the comparative efficacy of the compound against standard antibiotics.
Anticancer Properties
In vitro studies demonstrated that this compound derivatives inhibited the proliferation of various cancer cell lines. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
These findings indicate a promising potential for these compounds in cancer therapy.
Anti-inflammatory Effects
Research has shown that triazole derivatives can significantly reduce the production of pro-inflammatory cytokines in cell cultures. The following results were obtained from a study evaluating the anti-inflammatory effects:
| Treatment Group | Cytokine Level (pg/mL) |
|---|---|
| Control | 150 |
| Triazole Derivative | 75 |
This demonstrates a notable reduction in inflammation markers when treated with triazole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
